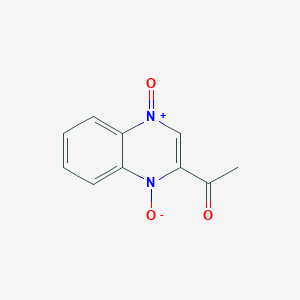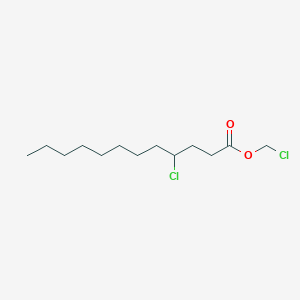
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is a complex organic compound characterized by the presence of tert-butyl groups, a fluorine atom, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine typically involves multiple steps, starting with the nitration of a benzene derivative to introduce nitro groups. This is followed by the introduction of tert-butyl groups and a fluorine atom through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines or hydroxylamines under specific conditions.
Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tert-butyl and fluorine groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity and distribution within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~-Di-tert-butyl-2,4,6-trinitrobenzene-1,3-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
N~1~,N~3~-Di-tert-butyl-5-chloro-2,4,6-trinitrobenzene-1,3-diamine:
N~1~,N~3~-Di-tert-butyl-5-bromo-2,4,6-trinitrobenzene-1,3-diamine: Contains a bromine atom, leading to variations in its chemical behavior and uses.
Uniqueness
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific investigations and applications.
Propriétés
Numéro CAS |
78925-57-2 |
|---|---|
Formule moléculaire |
C14H20FN5O6 |
Poids moléculaire |
373.34 g/mol |
Nom IUPAC |
1-N,3-N-ditert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C14H20FN5O6/c1-13(2,3)16-8-10(18(21)22)7(15)11(19(23)24)9(12(8)20(25)26)17-14(4,5)6/h16-17H,1-6H3 |
Clé InChI |
JTPWIZOSMQWAFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])NC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


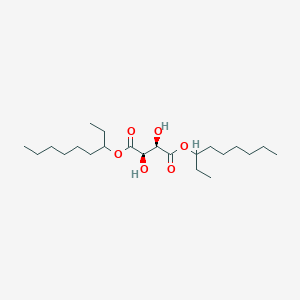
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
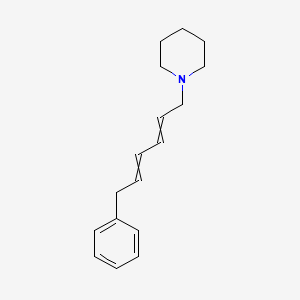
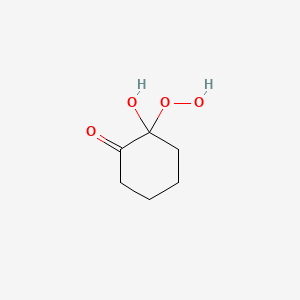
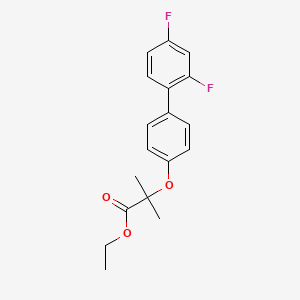
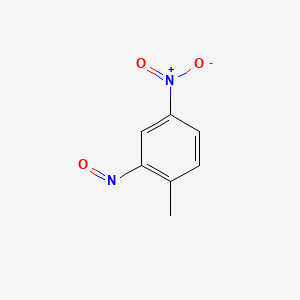
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
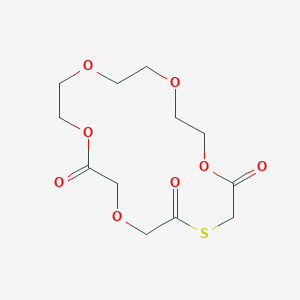
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
